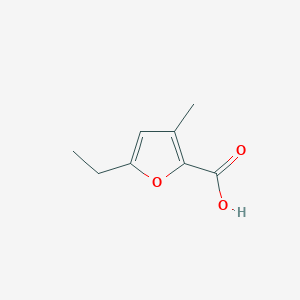

5-Ethyl-3-methylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

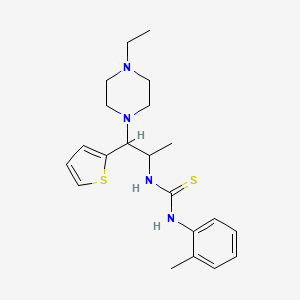

5-Ethyl-3-methylfuran-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of furan compounds like this compound can be achieved through various methods. One such method involves the use of deep eutectic solvents in a biphasic pretreatment system . Another approach involves the use of furan platform chemicals (FPCs) derived from biomass .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains ethyl and methyl groups attached to the furan ring .Chemical Reactions Analysis

Furan compounds, including this compound, can undergo various chemical reactions. For instance, they can be used in palladium-catalyzed cross-coupling reactions with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

- The synthesis of furanic compounds involves innovative methodologies, including enzymatic resolution and computational studies for absolute configuration determination, offering insights into asymmetric synthesis and chiral chemistry (Coriani et al., 2009).

- Microwave irradiation has been applied to enhance the reactions of furan derivatives, demonstrating its utility in speeding up organic synthesis and improving yield (Rábarová et al., 2004).

Material Science and Polymer Chemistry

- Furan derivatives are pivotal in the development of biobased polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), offering a sustainable alternative to petroleum-based materials (Yuan et al., 2019).

- The electrochemical reduction of furan derivatives to produce biobased platform molecules like 5-methylfuran-2-carboxylate expands the utility of biomass-derived chemicals in green chemistry applications (Ling et al., 2022).

Green Chemistry and Sustainable Technologies

- Catalytic methods, including chemocatalysis and biocatalysis, for the synthesis of furandicarboxylic acid (FDCA) highlight the role of furan derivatives in sustainable chemistry, providing environmentally friendly pathways for the production of valuable chemicals from renewable resources (Yuan et al., 2019).

- The conversion of biomass-derived furans into value-added chemicals, such as FDCA, through catalytic processes demonstrates the potential of furan derivatives in the bioeconomy, enabling the transition towards more sustainable chemical production (Chernyshev et al., 2017).

Biocatalysis and Enzymatic Reactions

- The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) illustrates the innovative use of biocatalysts in achieving high yields of biobased chemicals at mild conditions, marking a significant advancement in the field of green chemistry (Dijkman et al., 2014).

Orientations Futures

The future of furan compounds like 5-Ethyl-3-methylfuran-2-carboxylic acid lies in their potential applications in various fields. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . They can also serve as precursors for the synthesis of a wide range of other compounds .

Mécanisme D'action

Target of Action

Furan derivatives have been known to interact with various biological targets . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that carboxylic acid derivatives can undergo nucleophilic substitution reactions . In such reactions, the carboxylic acid group (COOH) of the compound can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

Furan derivatives have been associated with a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Furan derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-ethyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILRQZRMFAYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

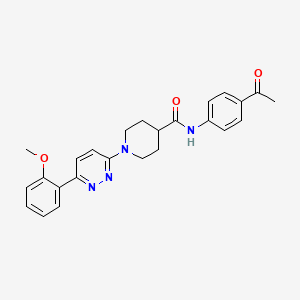

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

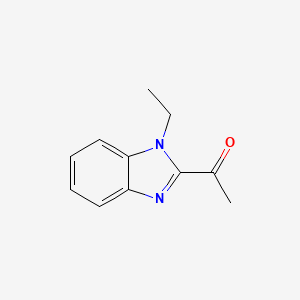

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

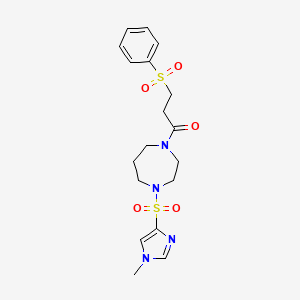

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

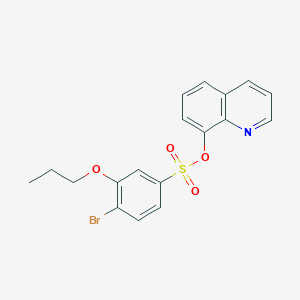

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)